

Application Notes and Protocols: TMP195 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *TMP195*

Cat. No.: *B15587253*

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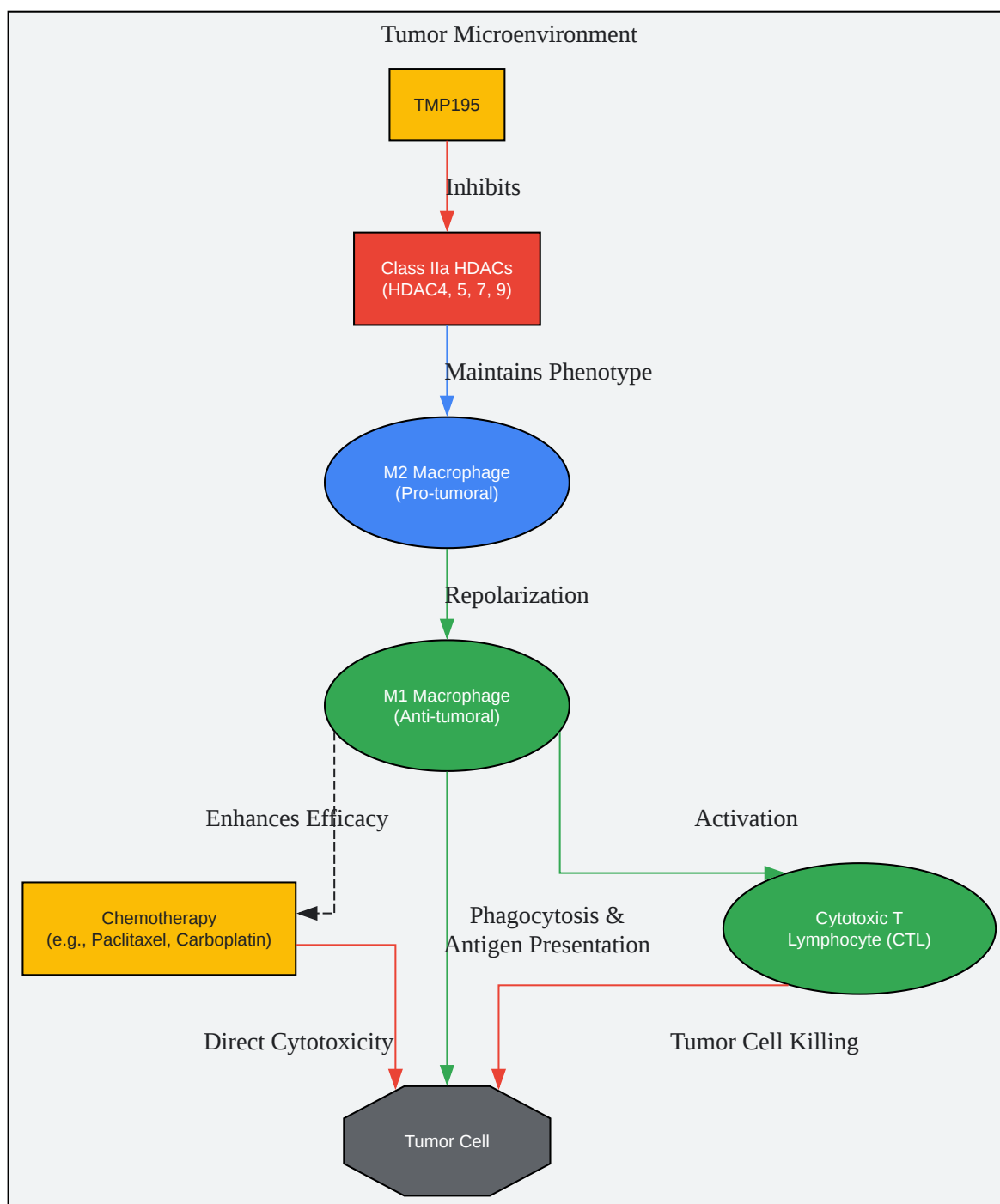
Introduction

TMP195 is a selective, first-in-class inhibitor of class IIa histone deacetylases (HDACs), with potent activity against HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] Unlike pan-HDAC inhibitors, **TMP195**'s selectivity offers a more targeted therapeutic approach with a potentially wider therapeutic window. The primary mechanism of action of **TMP195** in oncology is not direct cytotoxicity to tumor cells, but rather the modulation of the tumor microenvironment (TME).[3][4] Specifically, **TMP195** reprograms tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype.[5][6] This shift enhances phagocytosis of tumor cells, increases the presentation of tumor antigens, and promotes the recruitment and activation of cytotoxic T lymphocytes, ultimately leading to a more robust anti-tumor immune response.[5] This unique mechanism makes **TMP195** a compelling candidate for combination therapy with conventional chemotherapy agents and immunotherapies.

These application notes provide a comprehensive overview of the preclinical data and detailed protocols for utilizing **TMP195** in combination with various chemotherapy agents.

Mechanism of Action: Reprogramming the Tumor Microenvironment

TMP195's therapeutic effect is primarily mediated through its influence on myeloid cells within the TME. By inhibiting class IIa HDACs in TAMs, **TMP195** initiates a signaling cascade that leads to their repolarization.



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Caption: **TMP195** inhibits Class IIa HDACs, leading to M2 to M1 macrophage repolarization and enhanced anti-tumor immunity, which synergizes with chemotherapy.

Preclinical Data: **TMP195** in Combination Therapy

Preclinical studies have demonstrated the synergistic anti-tumor effects of **TMP195** when combined with standard-of-care chemotherapy agents in various cancer models.

Combination with Taxanes (Paclitaxel) and Platinum Agents (Carboplatin) in Breast Cancer

In a macrophage-dependent autochthonous mouse model of breast cancer (MMTV-PyMT), **TMP195** in combination with either paclitaxel or carboplatin resulted in a significant reduction in tumor burden compared to monotherapy.^[7]

Treatment Group	Dosing Regimen	Mean Tumor Burden (mm ³) at Day 21	Statistical Significance (vs. Monotherapy)	Reference
Vehicle	DMSO (IP, daily)	~1200	-	^[7]
TMP195	50 mg/kg (IP, daily)	~800	-	^[7]
Paclitaxel	10 mg/kg (IV, q5d)	~900	-	^[7]
TMP195 + Paclitaxel	As above	~400	p < 0.01	^[7]
Carboplatin	50 mg/kg (IV, q5d)	~1000	-	^[7]
TMP195 + Carboplatin	As above	~500	p < 0.01	^[7]

Combination with Immune Checkpoint Blockade (Anti-PD-1) in Colorectal Cancer

In a subcutaneous mouse model of colorectal cancer (MC38), the combination of **TMP195** with an anti-PD-1 antibody demonstrated enhanced tumor growth inhibition compared to either agent alone.^{[1][2]}

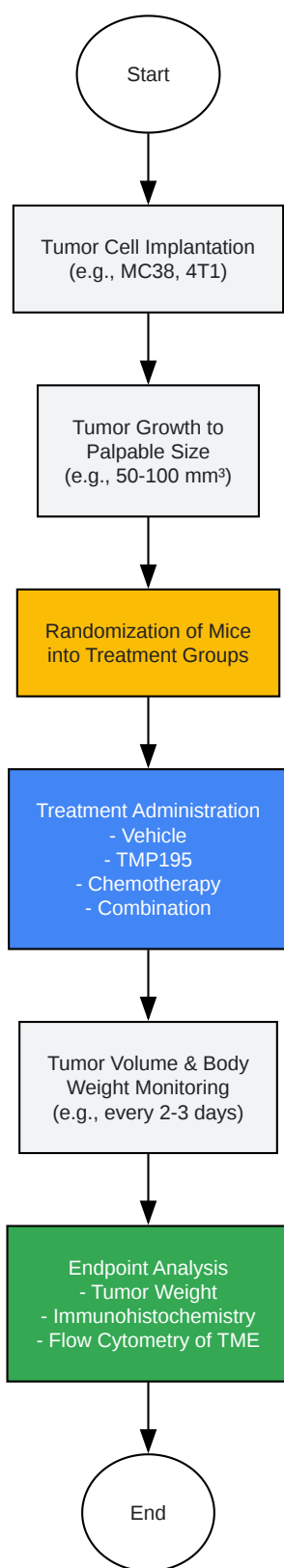
Treatment Group	Dosing Regimen	Mean Tumor Weight (mg) at Day 20	Statistical Significance (vs. Monotherapy)	Reference
Vehicle	IgG Control	~1000	-	[1]
TMP195	50 mg/kg (IP, daily)	~400	-	[1]
Anti-PD-1	200 µg/mouse (IP, q3d)	~700	-	[1]
TMP195 + Anti-PD-1	As above	~150	p < 0.01	[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of **TMP195** with chemotherapy agents.

In Vivo Combination Studies in Mouse Models

This protocol outlines a general workflow for assessing the in vivo efficacy of **TMP195** in combination with a chemotherapy agent in a subcutaneous tumor model.



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- To cite this document: BenchChem. [Application Notes and Protocols: TMP195 in Combination with Chemotherapy Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587253#tmp195-in-combination-with-chemotherapy-agents]

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